molecular formula C16H21BrN2O3 B11070057 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid

2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid

Cat. No.: B11070057
M. Wt: 369.25 g/mol
InChI Key: YCYLZNDSFYQUSW-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid is an organic compound that features a brominated benzoyl group and a cyclohexylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid typically involves the reaction of 2-amino-5-bromobenzoic acid with cyclohexylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The brominated benzoyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid is unique due to its specific combination of a brominated benzoyl group and a cyclohexylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21BrN2O3

Molecular Weight

369.25 g/mol

IUPAC Name

2-[(2-amino-5-bromobenzoyl)amino]-3-cyclohexylpropanoic acid

InChI

InChI=1S/C16H21BrN2O3/c17-11-6-7-13(18)12(9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h6-7,9-10,14H,1-5,8,18H2,(H,19,20)(H,21,22)

InChI Key

YCYLZNDSFYQUSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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